4-(5-Fluoro-2-methoxyphenyl)thian-4-ol
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Overview
Description
Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity. For instance, one common method involves the use of halogenated hydrocarbons and a manganese catalyst under mechanical grinding conditions .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques to meet the demand for high-quality material. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated hydrocarbons and metal catalysts are typical reagents for substitution reactions.
Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
Scientific Research Applications
Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and materials.
Biology: The compound plays a role in studying biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Mechanism of Action
The mechanism by which compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
- Compound “CID 123456789”
- Compound “CID 987654321”
- Compound “CID 112233445”
- Compound “CID 556677889”
These similar compounds share structural features but may exhibit different reactivity and applications, emphasizing the uniqueness of compound "4-(5-Fluoro-2-methoxyphenyl)thian-4-ol" .
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)thian-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUPEFFVXWNHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2(CCSCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2(CCSCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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